3-乙基-d5-腺嘌呤

描述

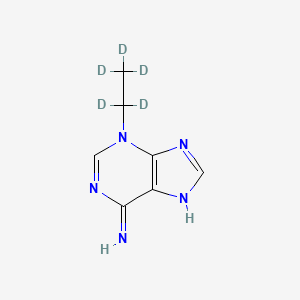

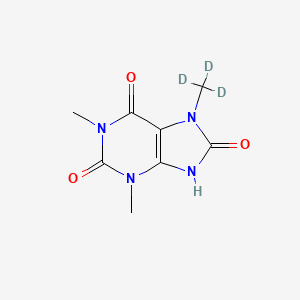

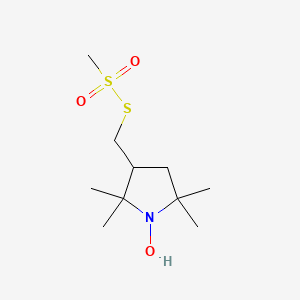

3-Ethyl-d5-adenine is a deuterated analog of 3-Ethyl Adenine, where five hydrogen atoms are replaced with deuterium. This compound is primarily used in research and analytical applications due to its stable isotope labeling, which aids in various scientific studies.

科学研究应用

3-Ethyl-d5-adenine is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) studies.

Biology: Employed in studies involving nucleic acid metabolism and DNA repair mechanisms.

Medicine: Utilized in pharmacokinetic studies to trace the metabolic pathways of drugs.

Industry: Applied in the development of new analytical methods and quality control processes.

作用机制

Target of Action

3-Ethyl-d5-adenine, also known as 3-(1,1,2,2,2-pentadeuterioethyl)-7H-purin-6-imine or 3-Ethyl Adenine-d5, is a biochemical compound used in proteomics research It is known that adenine-based compounds generally interact with adenosine receptors . Adenosine receptors are G protein-coupled receptors that play crucial roles in various physiological processes, including central nervous, cardiovascular, peripheral, and immune systems .

Mode of Action

Adenine-based compounds typically interact with their targets through binding to adenosine receptors . This interaction can trigger a multitude of physiopathological effects . The compound’s interaction with its targets could potentially lead to changes in cellular metabolism, given the role of adenosine in cellular metabolism .

Biochemical Pathways

For instance, they play a role in the NAD (P)-dependent oxidation of aldehydes to carboxylic acids, participating in detoxification, biosynthesis, antioxidant, and regulatory functions . They are also involved in the de novo pathway and the salvage pathway of NAD+ biosynthesis .

Pharmacokinetics

It is known that the compound is soluble in methanol , which suggests it may have good bioavailability

Result of Action

Adenine base editors, which are related compounds, have been shown to chemically convert the a:t base pair to g:c in the genome, enabling precise point mutations without creating double-strand breaks . This suggests that 3-Ethyl-d5-adenine may have similar effects at the molecular and cellular level.

生化分析

Biochemical Properties

The specific biochemical properties and interactions of 3-Ethyl-d5-adenine are not well-documented in the literature. Adenine, a component of this compound, is known to play a crucial role in various biochemical reactions. It is a part of adenosine triphosphate (ATP), a primary energy source in cells, and is involved in protein synthesis and other cellular functions .

Cellular Effects

Adenine and its derivatives are known to have significant effects on various types of cells and cellular processes .

Molecular Mechanism

Adenine and its derivatives are known to interact with various biomolecules and influence gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound is stable and soluble in methanol .

Dosage Effects in Animal Models

Adenine has been used to induce chronic kidney disease in animal models, suggesting that high doses may have adverse effects .

Metabolic Pathways

Adenine is involved in several metabolic pathways, including those related to energy production and nucleotide synthesis .

Transport and Distribution

Adenine and its derivatives are known to be transported and distributed within cells via various transporters .

Subcellular Localization

Adenine and its derivatives are known to be present in various subcellular compartments, including the cytoplasm and mitochondria .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-d5-adenine typically involves the alkylation of adenine with deuterated ethyl groups. The reaction conditions often require a deuterated ethylating agent and a suitable base to facilitate the substitution reaction. The process may involve multiple steps, including purification and isolation of the final product to ensure high purity and isotopic enrichment.

Industrial Production Methods

Industrial production of 3-Ethyl-d5-adenine follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the isotopic purity and consistency of the product. The use of automated systems and advanced analytical techniques helps in maintaining the quality and efficiency of the production process.

化学反应分析

Types of Reactions

3-Ethyl-d5-adenine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups attached to the adenine ring.

Substitution: The ethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various alkylating agents and bases are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized adenine derivatives.

相似化合物的比较

Similar Compounds

3-Methyladenine: Another adenine derivative used in autophagy research.

3-Ethyladenine: The non-deuterated analog of 3-Ethyl-d5-adenine.

2-Ethyladenine: A structural isomer with different biological properties.

Uniqueness

3-Ethyl-d5-adenine is unique due to its stable isotope labeling, which provides distinct advantages in analytical and research applications. The presence of deuterium atoms enhances the compound’s stability and allows for more accurate tracking in various studies.

属性

IUPAC Name |

3-(1,1,2,2,2-pentadeuterioethyl)-7H-purin-6-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5/c1-2-12-4-11-6(8)5-7(12)10-3-9-5/h3-4,8H,2H2,1H3,(H,9,10)/i1D3,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAZTXNQITCBSCJ-ZBJDZAJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC(=N)C2=C1N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N1C=NC(=N)C2=C1N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80661951 | |

| Record name | 3-(~2~H_5_)Ethyl-3H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147028-85-1 | |

| Record name | 3-(~2~H_5_)Ethyl-3H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

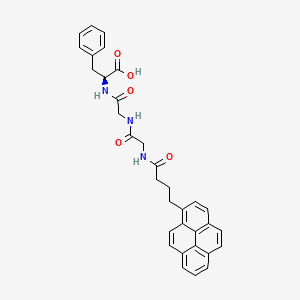

![[(2R,3R,4S,5S,6R)-3,4-diacetyloxy-6-methoxy-5-phenylmethoxyoxan-2-yl]methyl acetate](/img/structure/B561660.png)

![S-[2-(Iodo-4-Azidosalicylamido)ethylthio]-2-thiopyridine](/img/structure/B561679.png)

![4-[N-[2-(Acetamido)ethyl]-N-methylamino]-2'-carboxy-2-hydroxybenzophenone](/img/structure/B561681.png)